2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline
Overview
Description
“2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline” is a chemical compound with the molecular formula C13H12F5NO2S2 and a molecular weight of 373.36200 . It’s a qualified product offered by several chemical suppliers .
Synthesis Analysis
The synthesis of compounds with the pentafluorosulfanyl group has been achieved using commercially available synthons substituted with this group . The influence of the –SF5 group on a variety of common synthetic transformations utilized in fields of bioconjugation and drug development is presented .Scientific Research Applications
Synthesis and Chemical Reactions
Researchers have developed methods for the direct amination of nitro(pentafluorosulfanyl)benzenes through vicarious nucleophilic substitution of hydrogen. This process allows for the efficient synthesis of SF5-containing benzimidazoles, quinoxalines, and benzotriazoles, showcasing the compound's utility in creating a variety of heterocyclic compounds with potential applications in drug discovery and materials science (Pastýříková et al., 2012).
Environmental Properties
The environmental properties of pentafluorosulfanyl (SF5) functional groups have been studied, revealing that SF5 compounds are more hydrophobic than their trifluoromethyl analogs. This research also explored the photolytic fate of SF5 compounds, finding that they can degrade under environmentally relevant conditions to release fluoride ions and form benzenesulfonate, suggesting potential concerns and considerations for environmental persistence and degradation pathways (Jackson & Mabury, 2009).
Applications in Organic Synthesis
There have been advancements in the synthesis of 5-pentafluorosulfanyl indazoles, demonstrating an efficient method for creating SF5-substituted heteroarenes. These SF5-substituted compounds serve as versatile building blocks for diversity-oriented organic synthesis, highlighting the compound's significance in facilitating the synthesis of novel organic materials with potentially unique properties and applications (Fan et al., 2017).
properties
IUPAC Name |
2-(benzenesulfonylmethyl)-5-(pentafluoro-λ6-sulfanyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F5NO2S2/c14-23(15,16,17,18)12-7-6-10(13(19)8-12)9-22(20,21)11-4-2-1-3-5-11/h1-8H,9,19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWRLVNHBGUUPCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC2=C(C=C(C=C2)S(F)(F)(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F5NO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzesulfonylmethyl-5-(pentafluorosulfanyl)aniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.